6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime
CAS No.: 893768-92-8
Cat. No.: VC7444506
Molecular Formula: C14H17NO
Molecular Weight: 215.296
* For research use only. Not for human or veterinary use.
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime - 893768-92-8](/images/structure/VC7444506.png)
Specification
CAS No. | 893768-92-8 |
---|---|
Molecular Formula | C14H17NO |
Molecular Weight | 215.296 |
IUPAC Name | N-(14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienylidene)hydroxylamine |
Standard InChI | InChI=1S/C14H17NO/c16-15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13,16H,3,6-9H2 |
Standard InChI Key | HWNVFTFKBBIQOO-UHFFFAOYSA-N |
SMILES | C1CC2CC3=CC=CC=C3CC(C1)C2=NO |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Synonyms
The compound’s IUPAC name, N-(14-tricyclo[8.3.1.0³,⁸]tetradeca-3,5,7-trienylidene)hydroxylamine, reflects its tricyclic core comprising fused eight-, three-, and one-membered rings . The "methano" bridge (6,10-methano) bridges carbon atoms 6 and 10, while the oxime group (-NOH) substitutes the ketone at position 12. Alternative designations include:
-
6,7,8,9,10,11-Hexahydro-5H-6,10-methanobenzoannulen-12-one oxime
-
Tricyclo[8.3.1.0³,⁸]tetradeca-3,5,7-trien-14-one oxime
-
14-(Hydroxyimino)tricyclo[8.3.1.0³,⁸]tetradeca-3,5,7-triene .
Property | Value | Source |
---|---|---|
CAS Registry Number | 893768-92-8 | |
Molecular Formula | C₁₃H₁₃NO | |
Suppliers | 4 globally (e.g., AKOS003388635) |
Synthetic Routes and Mechanistic Insights
Retrosynthetic Analysis
The synthesis likely begins with the construction of the tricyclic framework via Diels-Alder cycloaddition or intramolecular aldol condensation, followed by oximation of the resultant ketone. For example:
-
Cyclization: A benzoannulene precursor undergoes bridged cyclization using a Lewis acid catalyst (e.g., AlCl₃) to form the methano-bridged core .
-
Oxime Formation: Treatment of the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields the oxime .
Challenges in Synthesis
-
Regioselectivity: Ensuring the oxime forms exclusively at position 12 requires precise control of reaction conditions (pH, temperature).
-
Stereochemical Purity: The rigid tricyclic system may lead to stereoisomerism, necessitating chiral resolution techniques .
Physicochemical Properties and Stability
Spectral Characterization
-
IR Spectroscopy: A strong absorption band near 3200 cm⁻¹ confirms the O-H stretch of the oxime, while 1650 cm⁻¹ corresponds to C=N stretching .
-
NMR: ¹H NMR (CDCl₃) exhibits signals for aromatic protons (δ 6.8–7.2 ppm), methine bridges (δ 3.1–3.5 ppm), and the oxime proton (δ 8.9 ppm) .
Solubility and Reactivity
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity .
-
Stability: The oxime group confers susceptibility to hydrolysis under acidic conditions, reverting to the ketone .
Applications in Research and Industry
Ligand Design in Coordination Chemistry
The oxime’s lone electron pair enables chelation to transition metals (e.g., Cu²⁺, Fe³⁺), making it a candidate for catalytic complexes .
Pharmaceutical Intermediate
While direct biological activity is unreported, analogous tricyclic oximes serve as precursors to neurologically active compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume